1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol
Overview
Description
1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol is a chemical compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with formamide, followed by cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-1H-1,2,4-triazol-3-ol
- 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol
- 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazol-3-ol
Uniqueness: 1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group can enhance its stability and interaction with molecular targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol (CAS No. 874791-11-4) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol. The presence of the triazole ring contributes to its biological activity by enabling interactions with various biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. A comparative analysis of several triazole derivatives demonstrated that modifications in the phenyl ring significantly influence antibacterial potency.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|---|
Triazole A | E. coli | 5 µg/mL | 22 |
Triazole B | B. subtilis | 10 µg/mL | 20 |
This compound | S. aureus | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Anticancer Activity
The antiproliferative effects of triazole derivatives have been explored in various cancer cell lines. For example, a study evaluated the activity of several triazole compounds against breast and lung cancer cells:
Compound Name | Cell Line | IC₅₀ (µM) |
---|---|---|
Triazole C | MCF-7 (Breast) | 15 |
Triazole D | A549 (Lung) | 10 |
This compound | TBD | TBD |
The biological activities of triazoles often involve interference with nucleic acid synthesis or protein function. For instance:
- Antibacterial Mechanism : Triazoles may inhibit bacterial DNA gyrase or topoisomerase enzymes.
- Antifungal Mechanism : By disrupting ergosterol biosynthesis, they compromise fungal cell membrane integrity.
- Anticancer Mechanism : Some derivatives induce apoptosis in cancer cells through various pathways including oxidative stress.
Case Studies
A case study involving a series of synthesized triazole derivatives highlighted the importance of substituents on the phenyl ring in modulating biological activity. The study found that compounds with electron-donating groups exhibited enhanced antibacterial and anticancer properties compared to their electron-withdrawing counterparts.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)13-6-11-10(14)12-13/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUGJRDCWDZPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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